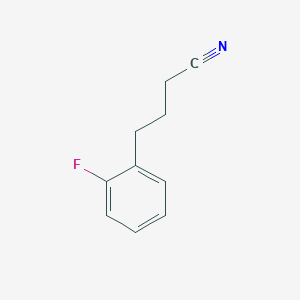

4-(2-Fluorophenyl)butanenitrile

Übersicht

Beschreibung

4-(2-Fluorophenyl)butanenitrile is a chemical compound with the molecular formula C10H10FN. It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butanenitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Fluorophenyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzyl chloride with butanenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (concentrated), H₂O, Δ | 4-(2-Fluorophenyl)butanoic acid | |

| Basic Hydrolysis | NaOH (aq.), H₂O, Δ | 4-(2-Fluorophenyl)butanamide |

Mechanistic Notes :

-

Acidic conditions protonate the nitrile, forming an intermediate that reacts with water to generate a carboxylic acid.

-

Basic hydrolysis proceeds via nucleophilic attack by hydroxide on the nitrile carbon, forming an amide intermediate.

Reduction Reactions

The nitrile group is reduced to a primary amine using strong reducing agents.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, anhydrous ether, followed by H₂O | 4-(2-Fluorophenyl)butylamine |

Key Data :

-

Lithium aluminum hydride (LiAlH₄) provides hydride ions for nitrile reduction.

-

Catalytic hydrogenation (e.g., H₂/Pd) is less effective due to the electron-withdrawing nature of the fluorophenyl group.

Nitrile Group Reactivity

The nitrile can participate in nucleophilic substitution or act as an electrophile in cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | R-MgX (Grignard reagent), THF | 4-(2-Fluorophenyl)butanenitrile adduct |

Mechanistic Notes :

-

Grignard reagents attack the nitrile carbon, forming imine intermediates that hydrolyze to ketones.

Aromatic Ring Substitution

The 2-fluorophenyl group undergoes electrophilic substitution at the meta position relative to fluorine.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 4-(2-Fluoro-5-nitrophenyl)butanenitrile |

Key Data :

-

Fluorine’s electron-withdrawing effect deactivates the ring but directs incoming electrophiles to the meta position.

Oxidation Reactions

The nitrile or alkyl chain can be oxidized under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Alkane Chain Oxidation | KMnO₄, acidic conditions | 4-(2-Fluorophenyl)-2-ketobutanenitrile |

Mechanistic Notes :

-

Potassium permanganate oxidizes the α-hydrogen of the nitrile, forming a ketone.

Radical-Mediated Reactions

Photocatalytic methods enable sulfonylation or alkylation via radical intermediates.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Radical Sulfonylation | Ru(bpy)₃Cl₂, K₂S₂O₅, blue LED light | Sulfonylated derivative |

Key Data :

-

Visible-light photocatalysis generates sulfonyl radicals from K₂S₂O₅, which react with the nitrile or alkyl chain.

Comparative Reactivity Table

| Reaction | Rate (Relative) | Selectivity | Key Factor |

|---|---|---|---|

| Hydrolysis (acidic) | Moderate | High for carboxylic acid | Acid strength, temperature |

| Reduction (LiAlH₄) | Fast | >90% yield | Hydride donor strength |

| Aromatic nitration | Slow | Meta > para | Fluorine’s directing effect |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(2-Fluorophenyl)butanenitrile serves as a crucial intermediate in the development of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics allow for modifications that enhance pharmacological properties. Notably:

- Neurological Agents : Compounds derived from this compound have shown efficacy in modulating neurotransmitter systems, making them candidates for treating conditions like depression and anxiety .

Material Science

The compound is also explored for its applications in materials science:

- Liquid Crystals : The unique molecular structure contributes to the development of liquid crystals with specific optical properties, which are essential for display technologies.

- Polymers : It is used in synthesizing polymers that exhibit enhanced thermal and mechanical properties due to the incorporation of fluorinated groups.

Case Study 1: Synthesis of Neurological Agents

A study demonstrated the synthesis of a series of compounds based on this compound, which were evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The results indicated that modifications to the butanenitrile moiety significantly affected the binding affinity to MAO, highlighting the compound's potential in drug design .

Case Study 2: Development of Liquid Crystals

Research focused on incorporating this compound into liquid crystal formulations showed that its addition improved thermal stability and response times. This advancement is crucial for enhancing the performance of liquid crystal displays (LCDs), making them more efficient and responsive.

Wirkmechanismus

The mechanism of action of 4-(2-Fluorophenyl)butanenitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(2-Chlorophenyl)butanenitrile

- 4-(2-Bromophenyl)butanenitrile

- 4-(2-Methylphenyl)butanenitrile

Uniqueness

4-(2-Fluorophenyl)butanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and methyl analogs.

Biologische Aktivität

4-(2-Fluorophenyl)butanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H12FN, features a fluorinated phenyl group attached to a butanenitrile moiety. The presence of the fluorine atom often enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.

The biological activity of this compound has been linked to its interactions with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that play roles in inflammation or cancer progression.

- Receptor Binding : It interacts with specific receptors that modulate cellular responses, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated its activity against multiple cancer types, revealing that it can induce cell cycle arrest and apoptosis in sensitive cell lines. The compound's efficacy was measured by determining the IC50 values across different cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antiproliferative Activity

A detailed investigation into the antiproliferative effects of this compound was conducted using human cancer cell lines. The study utilized a range of assays to assess cell viability and apoptosis induction:

- Methodology : Cells were treated with varying concentrations of the compound for 24 hours. Viability was assessed using MTT assays.

- Findings : Significant reductions in cell viability were observed, correlating with increased concentrations of the compound.

The study concluded that this compound effectively inhibits tumor growth in vitro and warrants further exploration in vivo .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism of action behind the compound's biological activity. Using Western blot analysis and flow cytometry, researchers demonstrated that treatment with this compound led to:

- Increased expression of apoptotic markers.

- Activation of caspase pathways indicative of programmed cell death.

These findings support the hypothesis that the compound exerts its effects through apoptosis induction in cancer cells .

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGRXGJXJWRBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625688 | |

| Record name | 4-(2-Fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143654-61-9 | |

| Record name | 4-(2-Fluorophenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.